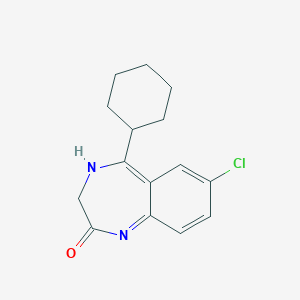

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7-chloro-5-cyclohexyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLXVIRZPPLZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939128 | |

| Record name | 7-Chloro-5-cyclohexyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1789-33-9 | |

| Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1789-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-cyclohexyl-1,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-cyclohexyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,4-BENZODIAZEPIN-2-ONE, 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLN9M1L4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction of Substituted o-Phenylenediamine Derivatives

The synthesis begins with a substituted o-phenylenediamine precursor, where the 7-chloro and 5-cyclohexyl groups are introduced via strategic reagent selection. In Example 51 of the patent, 7-chloro-5-cyclohexyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine (4190 CB) is synthesized by reacting a chlorinated benzophenone derivative with ethyl glycinate hydrochloride in toluene. The reaction proceeds under reflux conditions, with the cyclohexyl group introduced via a malonate intermediate.

Key steps include:

-

Condensation : The o-phenylenediamine derivative reacts with ethyl glycinate hydrochloride in a polar aprotic solvent.

-

Cyclization : Intramolecular nucleophilic attack forms the diazepine ring, facilitated by heat (80–100°C).

-

Purification : Recrystallization from ethyl acetate yields the pure product (mp 214–216°C) with an 80% isolated yield.

Role of Solvent and Catalysts

Toluene is preferred over benzene due to its higher boiling point and reduced toxicity. Acid catalysts, such as acetic acid, are occasionally employed to protonate intermediates, accelerating cyclization.

Catalytic Methods for Enhanced Efficiency

Recent advancements leverage heterogeneous catalysts to improve reaction kinetics and selectivity. While H-MCM-22 zeolite is widely used for 1,5-benzodiazepines, its application to 1,4-benzodiazepines like 7-chloro-5-cyclohexyl derivatives remains exploratory.

Adaptation of H-MCM-22 Catalysis

The condensation of o-phenylenediamine with ketones using H-MCM-22 in acetonitrile achieves high yields (87%) for 1,5-benzodiazepines. For 1,4-benzodiazepines, modifying the substrate to include a cyclohexyl-containing ketone (e.g., cyclohexyl methyl ketone) could theoretically follow a similar pathway. However, the regioselectivity of ring formation necessitates precise control over reaction conditions, such as temperature (25–40°C) and catalyst loading (10–20 wt%).

Ring Expansion and Decarboxylation Strategies

An alternative route, inspired by CN Patent 112028844A , involves oximation and ring expansion. Although developed for a lorazepam intermediate, this method is adaptable to 7-chloro-5-cyclohexyl derivatives.

Oximation and Chloroacetylation

-

Oximation : Treatment of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride introduces an oxime group.

-

Chloroacetylation : Reaction with chloroacetyl chloride forms a chloroacetamide intermediate.

-

Ring Expansion : Alkaline conditions (e.g., NaOH) induce cyclization, yielding the benzodiazepine core.

For the target compound, substituting the benzophenone substrate with a cyclohexyl analog is critical. This adjustment, however, requires optimizing the steric and electronic effects of the cyclohexyl group to prevent side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and challenges of each method:

*Reported for 1,5-benzodiazepines; theoretical for target compound.

Analyse Chemischer Reaktionen

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to muscle relaxation and anxiolytic effects . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Molecular Data

Key Structural and Functional Insights

R5 Substituent :

- The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., 2-chlorophenyl in Diclazepam). This may reduce blood-brain barrier penetration but enhance tissue distribution .

- Aromatic substituents (e.g., o-chlorophenyl in Lorazepam) enhance GABAₐ receptor binding affinity, contributing to anxiolytic effects .

R7 Substituent :

- Chlorine (target compound, Lorazepam, Diclazepam) is common in classical benzodiazepines, balancing potency and metabolic stability.

- Nitro groups (Clonazepam) increase electron-withdrawing effects, boosting anticonvulsant activity but raising toxicity risks .

R1/R3 Modifications :

- Methylation at R1 (Diclazepam, Tetrazepam Impurity C) slows hepatic degradation, prolonging half-life .

- Hydroxylation at R3 (Lorazepam) facilitates glucuronidation, leading to rapid excretion and shorter duration .

Clinical and Preclinical Research Findings

Efficacy and Receptor Interactions

- The cyclohexyl group may reduce receptor binding compared to phenyl-substituted analogs .

- Lorazepam vs. Chlordesmethyldiazepam : A double-blind study found chlordesmethyldiazepam (2-chlorophenyl, R1=H) superior to Lorazepam (o-chlorophenyl, R3=OH) in treating neurotic anxiety, highlighting the impact of substituent position and hydroxylation on efficacy .

- Diclazepam : The methyl group at R1 enhances potency over Diazepam, with prolonged effects due to delayed metabolism .

Metabolic and Stability Profiles

- The target compound’s lack of methylation at R1 likely results in faster metabolism compared to Tetrazepam Impurity C, which retains the methyl group .

- Clonazepam’s nitro group at R7 is associated with a slower onset but longer duration, contrasting with the rapid action of hydroxylated analogs like Lorazepam .

Biologische Aktivität

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H17ClN2O

- Molecular Weight : 276.76 g/mol

- CAS Number : 1789-33-9

- IUPAC Name : 7-chloro-5-cyclohexyl-1,3-dihydro-1,4-benzodiazepin-2-one

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory effects of GABA at the GABA_A receptor, leading to increased neuronal hyperpolarization and decreased excitability. This mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.

Anxiolytic and Sedative Effects

Studies have demonstrated that this compound exhibits significant anxiolytic and sedative effects. In animal models, it has shown to reduce anxiety-like behaviors in elevated plus-maze tests and has been effective in inducing sedation without significant impairment of motor coordination.

Muscle Relaxant Properties

This compound has also been identified as a muscle relaxant. Its efficacy in reducing muscle tension was evaluated in various preclinical studies, demonstrating a reduction in muscle spasticity comparable to other benzodiazepines.

Case Studies

- Animal Model Study : In a study assessing the anxiolytic properties of various benzodiazepines, including 7-Chloro-5-cyclohexyl derivatives, it was found that this compound significantly reduced anxiety levels in rodents as measured by the open field test (OFT) and elevated plus-maze (EPM) assays. The effective dose range was established between 0.5 mg/kg to 2 mg/kg .

- Comparative Efficacy : In a comparative study with traditional benzodiazepines like diazepam and lorazepam, 7-Chloro-5-cyclohexyl demonstrated similar efficacy in anxiety reduction but with a potentially lower side effect profile concerning sedation .

Pharmacological Profile

| Property | Value |

|---|---|

| Anxiolytic Activity | Significant |

| Sedative Effect | Moderate |

| Muscle Relaxation | Effective |

| GABA_A Receptor Modulation | Positive |

Toxicological Profile

While the therapeutic window appears favorable based on available studies, further investigations into the long-term effects and potential for dependence are necessary. Initial toxicological assessments indicate that high doses may lead to adverse effects typical of benzodiazepines, such as cognitive impairment and withdrawal symptoms upon cessation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.